Product packaging for 2-Nitropropene(Cat. No.:CAS No. 4749-28-4)

2-Nitropropene

Cat. No.: B1617139
CAS No.: 4749-28-4
M. Wt: 87.08 g/mol
InChI Key: GXEXLSDIVMVEFZ-UHFFFAOYSA-N
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Description

2-Nitropropene is a valuable nitroalkene building block in advanced organic synthesis. Its structure, featuring an electron-deficient alkene conjugated with a nitro group, makes it a versatile intermediate for constructing more complex nitrogen-containing molecules. Researchers utilize this compound in cycloaddition reactions and the synthesis of various pharmacologically active compounds, where it serves as a key precursor. As a high-purity material, it is essential for methodological development in synthetic chemistry. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, and is strictly prohibited for personal use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NO2 B1617139 2-Nitropropene CAS No. 4749-28-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4749-28-4

Molecular Formula

C3H5NO2

Molecular Weight

87.08 g/mol

IUPAC Name

2-nitroprop-1-ene

InChI

InChI=1S/C3H5NO2/c1-3(2)4(5)6/h1H2,2H3

InChI Key

GXEXLSDIVMVEFZ-UHFFFAOYSA-N

SMILES

CC(=C)[N+](=O)[O-]

Canonical SMILES

CC(=C)[N+](=O)[O-]

Other CAS No.

4749-28-4

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 Nitropropene

Nucleophilic Addition Reactions

The carbon-carbon double bond in 2-nitropropene is electron-deficient due to the strong electron-withdrawing nature of the nitro group. This electronic characteristic makes it highly susceptible to attack by nucleophiles.

Michael Addition Reactions of this compound

This compound readily participates in Michael addition reactions, a type of conjugate addition. In these reactions, a nucleophile adds to the β-carbon of the double bond. The nitro group's ability to stabilize the resulting carbanion intermediate through resonance is a key driving force for this reaction. bloomtechz.comwikipedia.org A wide variety of nucleophiles can be employed as Michael donors.

One common example is the reaction of 2-nitropropane (B154153) with methyl acrylate. byjus.com The anion of 2-nitropropane, generated by a base, acts as the nucleophile. byjus.comcem.com Another example involves the addition of diethyl malonate to a Michael acceptor. wikipedia.orgbyjus.com The reaction between nitropropane and methyl vinyl ketone also exemplifies a Michael addition. byjus.com

The general mechanism begins with the deprotonation of the Michael donor by a base to form a stabilized carbanion. wikipedia.org This carbanion then attacks the electrophilic β-carbon of the this compound. Subsequent protonation of the resulting enolate yields the final adduct. wikipedia.org

Enantioselective Michael additions of 2-nitropropane to chalcones have been achieved using chiral azacrown ethers as phase-transfer catalysts, yielding products with significant enantiomeric excess. researchgate.netscilit.com

Table 1: Examples of Michael Addition Reactions with Nitroalkanes

Michael DonorMichael AcceptorProduct Type
2-NitropropaneMethyl acrylateSubstituted nitroalkane
Diethyl malonateDiethyl fumarateSubstituted malonate
NitropropaneMethyl vinyl ketoneγ-Nitro ketone
2-NitropropaneChalconeγ-Nitro ketone

Reactivity with Organometallic Reagents (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that react with this compound. These reagents add to the electrophilic carbon of the alkene, forming a new carbon-carbon bond. bloomtechz.com

The addition of Grignard reagents to nitroalkenes, including this compound, has been used to synthesize various nitroalkanes. For instance, the reaction of this compound with allylmagnesium bromide yields 5-nitrohex-1-ene, and with the corresponding Grignard reagent, 6-nitrohept-1-ene can be synthesized. psu.edu While Grignard reagents are common, other organometallics like organocadmium, organolithium, and dialkylcuprates can also be used for these additions. psu.edu

It is important to note that organolithium compounds can also react directly with the nitro group itself. researchgate.net This can sometimes lead to side reactions. For example, lithium nitronates are generally not electrophilic and can undergo double deprotonation in the presence of excess n-butyllithium. frontiersin.orgnih.gov The reaction of nitroalkanes with Grignard reagents can also lead to the formation of oximes, particularly in the presence of a copper(I) chloride catalyst. frontiersin.orgnih.gov

Hydration Reactions Across the Double Bond

Under acidic or basic conditions, water can add across the double bond of nitroalkenes in a hydration reaction. bloomtechz.com In the case of this compound, this reaction would be expected to yield 2-nitro-1-propanol (B1209518). The dehydration of 2-nitro-1-propanol is a known method for synthesizing this compound. erowid.orgorgsyn.org This reversible reaction highlights the ability of simple nucleophiles like water to functionalize the molecule. bloomtechz.com The hydrolysis of secondary nitroalkanes, like 2-nitropropane, with boiling concentrated hydrochloric acid can lead to the formation of a ketone, in this case, propanone. youtube.com

Cycloaddition Reactions

The double bond of this compound can also participate in cycloaddition reactions, where it reacts with a 4π-electron system (in Diels-Alder reactions) or a 1,3-dipole to form cyclic structures.

Diels-Alder Reactions of this compound as Dienophiles

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org Due to the electron-withdrawing nitro group, this compound is an electron-deficient alkene, making it a suitable dienophile for reactions with electron-rich dienes in what are known as normal-electron-demand Diels-Alder reactions. bloomtechz.comorganic-chemistry.org The reaction is driven by the formation of more stable sigma bonds from less stable pi bonds. organic-chemistry.orgchim.it

While specific examples detailing this compound as a dienophile are not prevalent in the search results, the general principle is well-established for nitroalkenes. bloomtechz.com For instance, 2-nitrofurans have been shown to act as effective dienophiles in reactions with electron-rich dienes. The reactivity of nitroalkenes as dienophiles is a valuable tool for constructing complex cyclic systems. bloomtechz.comsci-hub.se

[3+2] Cycloaddition Reactions with Dipoles

This compound can undergo [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrones and nitrile oxides, to form five-membered heterocyclic rings. wikipedia.org These reactions are a powerful method for synthesizing isoxazolidines and related structures. wikipedia.orgchem-soc.si

A study on the reaction of this compound with (Z)-C,N-diphenylnitrone showed the formation of 3,4-trans-2,3-diphenyl-4-nitro-4-methyl- and 3,5-trans-2,3-diphenyl-5-nitro-5-methylisoxazolidines as the primary products. chem-soc.si However, the reaction is complicated by the isomerization of this compound to cis- and trans-1-nitropropene under the reaction conditions, which then also react with the nitrone. chem-soc.si

Nitrile oxides, which can be generated from nitroalkanes, also react with alkenes in [3+2] cycloadditions to form isoxazolines. rsc.orgmdpi.com The reaction of nitrile N-oxides with conjugated nitroalkenes is a known route to 4-nitro- and 5-nitro-2-isoxazolines. mdpi.com Theoretical studies have been conducted on the [3+2] cycloaddition of azomethine ylides with (E)-1-phenyl-2-nitropropene, indicating an inversion of regioselectivity compared to reactions with trans-β-nitrostyrene. colab.ws

Reactions with Diazoalkanes

Reduction Pathways of the Nitro and Olefinic Groups

Catalytic Hydrogenation to Nitroalkanes

Catalytic hydrogenation is a widely used method for the reduction of nitroalkenes. commonorganicchemistry.com The selective reduction of the carbon-carbon double bond in this compound leads to the formation of the corresponding nitroalkane, 2-nitropropane. This transformation can be achieved with high chemoselectivity using specific catalysts.

For instance, an iridium-catalyzed transfer hydrogenation using formic acid or sodium formate (B1220265) as the hydride source in water has been shown to be highly efficient and chemoselective for reducing various nitroalkenes to nitroalkanes. rsc.org This method operates at a very low catalyst loading and does not require an inert atmosphere. rsc.org Rhodium-based catalysts, such as rhodium/JosiPhos-J2, have also been successfully employed for the chemo- and enantioselective hydrogenation of α,β-disubstituted nitroalkenes, yielding α-chiral nitroalkanes. rsc.org Another effective system is a rhodium–DuanPhos catalyst used under basic conditions. thieme-connect.com

Palladium on carbon (Pd/C) is another common catalyst for this reduction, often using hydrogen gas. commonorganicchemistry.com However, the choice of catalyst and reaction conditions is crucial to avoid the further reduction of the nitro group to an amine. commonorganicchemistry.com

Table 3: Catalysts for Hydrogenation of Nitroalkenes to Nitroalkanes

Catalyst SystemReductantKey Features
Iridium complexFormic acid/Sodium formateHigh chemoselectivity, works in water, low catalyst loading. rsc.org
Rhodium/JosiPhos-J2Hydrogen gasHigh yield and enantioselectivity. rsc.org
Rhodium–DuanPhosHydrogen gasEffective under basic conditions. thieme-connect.com
Palladium on Carbon (Pd/C)Hydrogen gasCommon and effective, but can lead to over-reduction. commonorganicchemistry.com

This table presents various catalytic systems used for the selective hydrogenation of the double bond in nitroalkenes to yield nitroalkanes.

Hydride-Mediated Reductions

Hydride reagents are commonly used for the reduction of this compound. Sodium borohydride (B1222165) (NaBH₄) is a versatile reducing agent for this purpose. The reduction of phenyl-2-nitropropene with NaBH₄ can yield phenyl-2-nitropropane. wikipedia.org This intermediate can then be further transformed, for example, through hydrolysis of the nitro group to produce a ketone. wikipedia.org

The reaction conditions, particularly the solvent, can influence the outcome. For example, the reduction of nitroalkenes with sodium borohydride in a mixture of tetrahydrofuran (B95107) and methanol (B129727) has been shown to be effective. erowid.org The active reducing species is believed to be a methoxyborohydride formed in situ. erowid.org

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. commonorganicchemistry.combloomtechz.com However, with LiAlH₄, both the nitro group and the double bond are often reduced, leading to the formation of the corresponding amine. wikipedia.org The choice between NaBH₄ and LiAlH₄ allows for selectivity in the final product.

Table 4: Common Hydride Reagents for this compound Reduction

Hydride ReagentPrimary Product (from Phenyl-2-nitropropene)Notes
Sodium Borohydride (NaBH₄)Phenyl-2-nitropropane wikipedia.orgSelectively reduces the C=C double bond.
Lithium Aluminum Hydride (LiAlH₄)Amphetamine (1-phenyl-2-aminopropane) wikipedia.orgReduces both the C=C double bond and the nitro group.

This table compares the outcomes of reducing phenyl-2-nitropropene with two common hydride reagents, highlighting the difference in their reactivity and the resulting products.

Chemoselective Reduction of Nitroalkenes to Ketones

The conversion of nitroalkenes to ketones is a valuable transformation in organic synthesis. For this compound derivatives, this can be achieved through a two-step process involving initial reduction followed by hydrolysis. One method involves the reduction of phenyl-2-nitropropene to phenyl-2-nitropropane using sodium borohydride, followed by hydrolysis of the nitro group with hydrogen peroxide and potassium carbonate to yield phenylacetone. wikipedia.org This hydrolysis step is a form of the Nef reaction. scribd.com

Another approach utilizes iron as the reducing agent in the presence of an acid like hydrochloric acid or acetic acid. wikipedia.orgscribd.com This method also proceeds through an intermediate that hydrolyzes to form the ketone. wikipedia.org More recently, a highly chemoselective conversion of α,β-disubstituted nitroalkenes to ketones has been developed using an acid-compatible iridium catalyst with formic acid as the reducing agent in an acidic aqueous medium. mdpi.com This method proposes a new mechanistic pathway involving the reduction of the nitroalkene to a nitrosoalkene and then to an N-alkenyl hydroxylamine, which hydrolyzes to the ketone. mdpi.com

Influence of Catalysts and pH on Reduction Chemoselectivity

The chemoselectivity of the reduction of this compound and its derivatives is highly dependent on the choice of catalyst and the pH of the reaction medium. For instance, in iridium-catalyzed reductions, the pH plays a crucial role in determining the reaction outcome. mdpi.com Under acidic conditions (e.g., pH 1.6), the nitro group is preferentially reduced, leading to the formation of ketones. mdpi.com In contrast, under neutral conditions (pH 7.1), the carbon-carbon double bond is exclusively reduced, yielding the corresponding nitroalkane. mdpi.com

The choice of metal catalyst also dictates the product. While palladium on carbon (Pd/C) with hydrogen gas typically reduces the double bond first, other systems can be tailored for different outcomes. commonorganicchemistry.com For example, using iron in acidic conditions favors the formation of ketones or their oximes. wikipedia.orggoogle.com The concentration of the acid can further tune the product distribution, with low acid concentrations favoring the oxime and higher concentrations favoring the ketone. google.com

The use of additives can also influence selectivity. In ruthenium-catalyzed reductions using Zn/water, the addition of CuI favors the reduction of alkynes over nitro groups, while adding KOH allows for the selective reduction of ketones, leaving other functional groups intact. organic-chemistry.org

Table 5: Effect of pH and Catalyst on Reduction Product of 1-Phenyl-2-nitroprop-1-ene

Catalyst SystempH/ConditionsMajor Product
Iridium complex / Formic acidAcidic (pH 1.6)Phenylacetone (Ketone) mdpi.com
Iridium complex / Formic acidNeutral (pH 7.1)1-Phenyl-2-nitropropane (Nitroalkane) mdpi.com
Iron / AcidLow acid concentrationPhenylacetone oxime google.com
Iron / AcidHigh acid concentrationPhenylacetone (Ketone) wikipedia.orggoogle.com
Sodium Borohydride (NaBH₄)Standard1-Phenyl-2-nitropropane (Nitroalkane) wikipedia.org

This table illustrates how the choice of catalyst and the pH of the reaction environment can direct the reduction of 1-phenyl-2-nitroprop-1-ene towards different products.

Electrophilic Aromatic Substitution Reactions (if applicable to this compound derivatives)

While this compound itself is an aliphatic compound, its aromatic derivatives, such as 1-phenyl-2-nitropropene (B101151) and its substituted analogues, are capable of undergoing electrophilic aromatic substitution reactions. The reactivity of the benzene (B151609) ring in these derivatives is significantly influenced by the presence of the 2-nitropropenyl group.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. cymitquimica.com This deactivation means that harsher reaction conditions are generally required compared to benzene. The electron-withdrawing nature of the nitro group directs incoming electrophiles to the meta position of the benzene ring.

Conversely, the presence of other substituents on the aromatic ring can either enhance or further decrease its reactivity. For instance, a fluorine atom on the benzene ring, as in 1-fluoro-4-(2-nitro-1-propen-1-yl)benzene, enhances the electrophilic character of the compound. cymitquimica.com Aromatic derivatives of this compound serve as important intermediates in the synthesis of more complex molecules due to their participation in these reactions. For example, 1-methyl-2-(2-nitroethenyl)benzene (B2825246) is noted as an intermediate for electrophilic aromatic substitution, with the nitro group enhancing its reactivity in certain contexts.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the aromatic ring, forming a carbocation intermediate known as a sigma complex or arenium ion. In the rate-determining step, the aromatic ring's pi electrons attack the electrophile. masterorganicchemistry.com Subsequently, a weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Derivative Influence of Substituent Reaction Type
1-Phenyl-2-nitropropeneThe nitropropenyl group deactivates the ring and is meta-directing. Electrophilic Aromatic Substitution
1-Fluoro-4-(2-nitro-1-propen-1-yl)benzeneThe fluorine atom enhances the electrophilic character of the compound. cymitquimica.comElectrophilic Aromatic Substitution cymitquimica.com
1-(2-Bromophenyl)-2-nitropropeneThe bromo group slows aromatic electrophilic reactions. Electrophilic Aromatic Substitution

Polymerization Reactions

This compound is known to undergo polymerization, a reaction characteristic of many nitroolefins. orgsyn.orgacs.org The tendency of this compound to polymerize is particularly pronounced in the presence of even trace amounts of alkali. orgsyn.org This reactivity necessitates careful handling and storage, with recommendations to prepare it immediately before use as it tends to polymerize and darken over time. orgsyn.org

The polymerization of this compound was systematically studied to create a polymer that could potentially be reduced to a vinylamine (B613835) polymer. acs.org The choice of this compound was strategic, as its structure, with the nitro group attached to a tertiary carbon atom upon polymerization, was expected to prevent the cross-linking reactions observed in the polymerization of nitroethylene (B32686). acs.org

The polymerization can be initiated by various substances. Early research demonstrated that the polymerization could be induced by a range of reagents, including sodium methoxide, piperidine (B6355638), and aqueous sodium hydroxide (B78521). acs.org The reaction typically results in a solid, white, amorphous polymer. acs.org

The polymerization of nitroolefins like this compound can proceed through different mechanisms, largely dependent on the initiator and reaction conditions.

Anionic Polymerization : Given that polymerization is readily initiated by bases like alkali, an anionic mechanism is strongly suggested for this compound. orgsyn.orgacs.org The process would involve the nucleophilic attack of the initiator on the electron-deficient double bond of the nitroalkene, generating a carbanion. This carbanion then propagates by adding to subsequent monomer units.

Zwitterionic Polymerization : Computational studies on the polymerization of nitroalkenes initiated by unsaturated nucleophiles suggest a zwitterionic mechanism. novanet.ca This mechanism involves the formation of a zwitterionic intermediate which then propagates the polymerization chain. The initial stage of the reaction is typically polar in nature. novanet.ca

Radical Polymerization : While anionic polymerization is common, radical mechanisms can also occur for nitroolefins. For instance, nitroethylene polymerization can be initiated by gamma-ray irradiation. wikipedia.org Controlled radical polymerization techniques like Nitroxide Mediated Polymerization (NMP) are also established methods for creating polymers with controlled architectures. researchgate.netslideshare.net

The polymerization of this compound initiated by basic catalysts is believed to proceed via simple vinyl polymerization, leading to a polymer structure with repeating units where the nitro group is attached to a tertiary carbon atom. acs.org

The polymer resulting from the polymerization of this compound has been characterized based on its physical and chemical properties. acs.org

Physical Properties: The polymer is typically described as a white, amorphous, powdery solid. acs.org Its solubility provides key insights into its nature. It is soluble in solvents such as acetone (B3395972), dioxane, and acetic anhydride (B1165640), but insoluble in ether, hydrocarbons, and chlorinated hydrocarbons. acs.org This solubility pattern is indicative of a polar polymer.

Molecular Weight: Determining the precise molecular weight of poly(this compound) has presented challenges. Early studies suggested that the polymer likely has a relatively low molecular weight. acs.org Attempts to determine the molecular weight using cryoscopic methods in dioxane were not entirely successful due to anomalies, though they indicated a molecular weight in the range of 700-800, corresponding to a degree of polymerization of approximately 8-9 monomer units. acs.org Modern techniques such as gel permeation chromatography (GPC) and light scattering are now commonly used to characterize the molar mass and hydrodynamic properties of similar polymers. nih.govresearchgate.netnih.gov For instance, dynamic and static light scattering can be used to determine the weight average molecular weight (M_w) and hydrodynamic radii (R_h). nih.gov

Below is a table summarizing the properties of poly(this compound) as described in the literature.

Property Description Source(s)
Appearance White, amorphous, powdery solid acs.org
Solubility Soluble in acetone, dioxane, acetic anhydride. Insoluble in ether, hydrocarbons, chlorinated hydrocarbons. acs.org
Molecular Weight Considered to be relatively low. Early estimates suggested a degree of polymerization of 8-9. acs.org
Structure Linear polymer with the nitro group attached to a tertiary carbon atom in the main chain. acs.org

Advanced Spectroscopic and Computational Characterization of 2 Nitropropene

Experimental Spectroscopic Analysis

Experimental analysis of 2-nitropropene, while not as extensively documented in standalone reports as some of its derivatives, has been performed in the context of reaction monitoring and product characterization. The primary techniques employed offer a window into its distinct structural features.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

While dedicated, fully assigned experimental FT-IR and Raman spectra for this compound are not widely published, its vibrational characteristics can be predicted based on its functional groups. The key vibrational modes expected for this compound include:

NO₂ Group Vibrations: Strong, characteristic bands for the asymmetric (ν_as_) and symmetric (ν_s_) stretching of the nitro group, typically found in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The conjugation with the double bond influences the exact position of these bands.

C=C Group Vibrations: A band for the carbon-carbon double bond stretch (ν_C=C_), expected around 1640-1680 cm⁻¹.

=CH₂ Group Vibrations: Stretching and bending modes for the terminal vinyl group protons.

C-N Group Vibration: A stretching vibration (ν_C-N_) for the bond connecting the carbon backbone to the nitro group.

These expected frequencies are crucial for identifying the molecule and monitoring its transformation during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound. In studies of its reactivity, such as its cycloaddition reactions, ¹H NMR has been used to monitor the consumption of this compound and the appearance of its isomerization products, trans- and cis-1-nitropropene, within the reaction mixture. chem-soc.si

The expected NMR signals for this compound are:

¹H NMR: The spectrum would feature distinct signals for the two types of protons: the vinylic protons of the =CH₂ group and the protons of the methyl (CH₃) group. The chemical environment, particularly the electron-withdrawing nitro group, would dictate their specific chemical shifts.

¹³C NMR: Three distinct signals are anticipated, corresponding to the three unique carbon environments: the methyl carbon, the terminal vinylic carbon (=CH₂), and the quaternary vinylic carbon directly attached to the nitro group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic properties of this compound are characterized by UV-Vis spectroscopy. The molecule contains a nitroalkene chromophore, where the π-system of the double bond is in conjugation with the nitro group. This conjugation gives rise to characteristic electronic transitions, primarily a high-intensity π → π* transition. The position of the maximum absorbance (λ_max_) is a key identifier for this conjugated system.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Analysis

Mass spectrometry, often coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is invaluable for analyzing the products of reactions involving this compound.

In studies of the [2+3] cycloaddition reaction between this compound and (Z)-C,N-diphenylnitrone, HPLC was used to separate the various products formed. chem-soc.si Subsequent mass spectrometric analysis was crucial for identifying these compounds. For instance, an initial product was identified by its molecular ion peak, which corresponded to a molecular formula different from the expected cycloaddition product, indicating an unexpected reaction pathway. chem-soc.si This technique allowed for the characterization of a complex mixture of stereoisomeric isoxazolidine (B1194047) products derived from both this compound and its isomers formed in situ. chem-soc.si

The table below summarizes the key products identified from the reaction of this compound with (Z)-C,N-diphenylnitrone, showcasing the role of MS in elucidating complex reaction mechanisms.

Reaction Products Identified via HPLC and MS Analysis

Product Type Reactant Isomer Method of Identification Reference
Isoxazolidine Adducts This compound Mass Spectrometry, NMR chem-soc.si
Stereoisomeric Isoxazolidines trans- and cis-1-Nitropropene Mass Spectrometry, NMR chem-soc.si

Theoretical and Computational Chemistry Studies

Computational chemistry provides a theoretical framework to complement and explain experimental findings, offering deep insights into reaction mechanisms and molecular properties that can be difficult to observe directly.

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in understanding the reactivity of this compound, particularly in cycloaddition reactions. chem-soc.sigrowingscience.com By modeling the reaction pathways, researchers can calculate the energies of transition states and intermediates to predict the most favorable mechanistic routes.

For the [2+3] cycloaddition of this compound with (Z)-C,N-diphenylnitrone, calculations using the B3LYP functional and 6-31G(d) basis set were performed to determine the free activation enthalpies (ΔG≠) for different potential pathways. chem-soc.si These calculations supported the experimental findings that the formation of certain isoxazolidine regioisomers were the primary, kinetically favored reaction products. chem-soc.si

The table below presents the calculated activation enthalpies for different cycloaddition pathways, illustrating how DFT can be used to predict reaction outcomes.

Calculated Activation Enthalpies for the [2+3] Cycloaddition of this compound

Reaction Pathway Calculated Free Activation Enthalpy (ΔG≠) (kcal/mol) Predicted Favorability Reference
Pathway A 29.6 Less Favorable chem-soc.si
Pathway B 28.9 Favorable chem-soc.si
Pathway C 31.9 Least Favorable chem-soc.si

These computational studies are essential for building a complete picture of the chemical behavior of this compound at a molecular level.

Elucidation of Molecular Structures and Geometries

Computational studies, particularly those employing density functional theory (DFT) methods like B3LYP and B3PW91 with various basis sets (e.g., 6-311+G(d,p) and 6-311++G(d,p)), have been instrumental in determining the molecular structure of this compound and its derivatives. nih.govresearchgate.net These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov For instance, in a study of (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene, the C(7)-C(8) double bond length was determined to be 1.327(3) Å, and the C(1)-C(7) single bond length was 1.459(3) Å. researchgate.net The valence angles in the side chain of this compound were also found to be expanded. researchgate.net

The planarity of the molecule and the orientation of the nitro group relative to the vinyl group are critical factors influencing its properties. In some derivatives, the side chain is twisted out of the plane of the aromatic ring to relieve steric strain. researchgate.net For example, in (E)-1-(4-hydroxy-3-methoxyphenyl)-2-nitropropene and its 4-methoxy analogue, the molecules are strongly twisted. researchgate.net In contrast, the (E)-1-(4-dimethylaminophenyl)-2-nitropropene molecule is essentially flat. researchgate.net The potential energy surface of 1-phenyl-2-nitropropene (B101151) has been studied to identify its most stable conformers. nih.govresearchgate.net

Table 1: Selected Bond Angles and Dihedral Angles of (E)-1-aryl-2-nitropropenes

Compound C(2)-C(1)-C(7)(°) C(1)-C(7)-C(8)(°) C(7)-C(8)-C(12)(°) C(2)-C(1)-C(7)-C(8)(°)
(E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene 124.3(2) 130.9(2) 130.6(2) 10.7(4)
(E)-1-(4-hydroxy-3-methoxyphenyl)-2-nitropropene 123.9(2) 128.9(2) 129.9(2) 22.8(4)
(E)-1-(4-dimethylaminophenyl)-2-nitropropene 127.4(4) 130.7(4) 129.8(4) 1.6(8)
(E)-1-(4-methoxyphenyl)-2-nitropropene 124.2(3) 127.9(3) 130.3(3) 26.6(6)

Data sourced from a comparative study of (E)-1-aryl-2-nitropropenes. researchgate.net

Analysis of Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of this compound. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.orgossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.netajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. ajchem-a.com

For this compound and its derivatives, the HOMO-LUMO gap has been calculated using computational methods. nih.gov For instance, in a study on 1-phenyl-2-nitropropene, the HOMO-LUMO energy gap was calculated to be 8.023 eV in the optimized state. researchgate.net The presence of the electron-withdrawing nitro group conjugated with the double bond significantly influences the energies of these frontier orbitals. chemicalbook.com This conjugation leads to a highly polarized and electron-rich system, making the double bond susceptible to nucleophilic attack. chemicalbook.com The analysis of HOMO-LUMO mappings reveals the possibilities of charge transfer within the molecule. nih.gov

Mapping of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. dergipark.org.tr The MEP surface visually represents the charge distribution and allows for the identification of electron-rich and electron-poor regions.

In the case of this compound and its derivatives, MEP analysis has been employed to understand their reactivity. researchgate.net The electron-withdrawing nature of the nitro group creates a region of positive electrostatic potential (electron-deficient) around the carbon-carbon double bond, particularly at the β-carbon. This positive region indicates a susceptibility to nucleophilic attack. Conversely, the oxygen atoms of the nitro group exhibit a negative electrostatic potential (electron-rich), making them potential sites for electrophilic interaction. These MEP maps provide a clear rationale for the observed reactivity patterns of nitroalkenes in various chemical reactions.

Prediction of Reactivity Descriptors

Quantum chemical calculations provide a suite of global and local reactivity descriptors that quantify the chemical reactivity of molecules like this compound. These descriptors are derived from conceptual Density Functional Theory (DFT). chemrxiv.org

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. mdpi.com 2-methyl-1-nitroprop-1-ene (B1295166), a related compound, is classified as a strong electrophile with an ω value greater than 2 eV. d-nb.info

Global Nucleophilicity Index (N): Measures the electron-donating capability of a molecule. For 2-methyl-1-nitroprop-1-ene, the N value is 1.53 eV. d-nb.info

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic and electrophilic attack. nih.govmit.edu For example, in [3+2] cycloaddition reactions involving 2-methyl-1-nitroprop-1-ene, the most electrophilic carbon atom is the β-carbon of the nitroethylene (B32686) moiety. d-nb.info These descriptors are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Table 2: Calculated Reactivity Descriptors

Descriptor Symbol Significance
Chemical Potential μ Electron escaping tendency
Chemical Hardness η Resistance to charge transfer
Global Electrophilicity Index ω Electron accepting ability
Global Nucleophilicity Index N Electron donating ability
Fukui Function f(r) Local reactivity indicator

Quantum Chemical Modeling of Reaction Mechanisms

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound.

Thermal Decomposition Pathways

While specific computational studies on the thermal decomposition of this compound are not extensively detailed in the provided context, research on related nitroalkanes like 2-nitropropane (B154153) provides valuable insights. acs.org The thermal decomposition of nitro compounds can proceed through various pathways, including simple C-N bond rupture to form radicals (R• and NO₂). acs.org Another common pathway for nitroalkanes with β-hydrogens is the concerted elimination of nitrous acid (HONO) via a five-membered ring transition state. acs.org In the case of 2-nitropropane, the transition state for HONO elimination involves the transfer of a hydrogen atom from a β-carbon to an oxygen atom of the nitro group. acs.org Such computational studies help in understanding the stability and decomposition kinetics of these compounds.

Molecular Electron Density Theory (MEDT) for Reaction Mechanisms

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of organic reactions, particularly cycloadditions involving this compound. preprints.org MEDT analyzes the changes in electron density along the reaction pathway, providing insights into the electronic nature of the transformation.

MEDT has been successfully applied to study [3+2] and [4+2] cycloaddition reactions of nitroalkenes. d-nb.infomdpi.com For instance, in the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, MEDT calculations revealed a stepwise mechanism involving zwitterionic intermediates, contrary to the previously postulated concerted Diels-Alder mechanism. mdpi.comresearchgate.net The analysis of global and local reactivity indices within the MEDT framework helps to classify the reaction as having a forward electron density flux (FEDF), where electron density flows from the nucleophile (furan) to the electrophile (nitroalkene). mdpi.com

In [3+2] cycloadditions between 2-methyl-1-nitroprop-1-ene and nitrones, MEDT studies show that the reactions are polar processes initiated by the attack of the most nucleophilic oxygen atom of the nitrone on the most electrophilic carbon atom of the nitroalkene. d-nb.info This approach correctly predicts the regioselectivity of the reaction. d-nb.info Similarly, MEDT has been used to analyze [2+2] cycloaddition reactions, identifying pseudoradical intermediates and explaining the observed stereoselectivity. mdpi.com

Bonding Evolution Theory (BET) in Cycloaddition Studies

Bonding Evolution Theory (BET) provides a powerful framework for understanding the intricate electronic-level mechanisms of cycloaddition reactions involving this compound and its derivatives. By analyzing the topological changes of the electron localization function (ELF) along the reaction coordinate, BET offers a detailed narrative of bond formation and breaking.

Studies on the [3+2] cycloaddition (32CA) reactions of nitrones with nitroalkenes, such as derivatives of this compound, have demonstrated that these reactions are not concerted. rsc.org Instead, they proceed through a non-concerted, one-step mechanism. rsc.orgmdpi.com For instance, the reaction involving a C-3-pyridino-N-methyl nitrone and halogenated 1-nitropropenes is characterized as a two-stage, one-step process. mdpi.com The formation of the first single bond occurs significantly before the second, indicating an asynchronous process. mdpi.com

BET analysis of the [2+2] cycloaddition between (E)-2-arylnitroethenes and ynamine systems has identified a novel type of pseudoradical intermediate. colab.wsresearchgate.net The reaction initiates with the formation of pseudoradical centers on the C2 and C3 atoms. The first C-C single bond is formed by the combination of these centers, while the formation of the second single bond occurs much later in the reaction sequence. colab.ws This detailed mechanistic insight, moving beyond simpler models of zwitterions or biradicals, is a key contribution of BET. colab.wsresearchgate.net

In the context of [3+2] cycloaddition reactions between aryl-substituted nitrile N-oxides and (E)-3,3,3-tribromo-1-nitroprop-1-ene, a derivative of this compound, BET confirms a two-stage, one-step asynchronous mechanism. nih.gov The formation of the O-C(CBr₃) bond commences only after the C-C(NO₂) bond is already established. nih.gov This polar reaction is driven by the attack of the nucleophilic nitrile oxide on the electrophilic nitroalkene. nih.gov

The electrophilic nature of nitroalkenes like this compound is a crucial factor in these reactions. mdpi.com The electron-withdrawing nitro group significantly influences the electron density of the C=C double bond, making it susceptible to nucleophilic attack. nih.govnih.gov

Table 1: Key Findings from BET Analysis of Cycloaddition Reactions Involving Nitropropenes

Reaction TypeReactantsKey Mechanistic FeaturesReference
[3+2] CycloadditionC-3-pyridino-N-methyl nitrone + Halogenated 1-nitropropenesTwo-stage, one-step mechanism. mdpi.com mdpi.com
[2+2] Cycloaddition(E)-2-arylnitroethenes + YnamineStepwise mechanism with a pseudoradical intermediate. colab.wsresearchgate.net colab.wsresearchgate.net
[3+2] CycloadditionAryl-substituted nitrile N-oxides + (E)-3,3,3-tribromo-1-nitroprop-1-eneTwo-stage, one-step asynchronous mechanism. nih.gov nih.gov
[3+2] CycloadditionNitrones + Electron-deficient ethylenesNon-concerted nature; rejects pericyclic mechanism. rsc.org rsc.org

Investigation of Intermolecular Interactions

The study of intermolecular interactions in crystals of this compound derivatives is essential for understanding their solid-state properties and crystal packing. Hirshfeld surface analysis and computational energy models are primary tools for these investigations. researchgate.netresearchgate.netresearchgate.net

In derivatives such as 1,4-bis((E)-2-nitroprop-1-enyl)benzene and 4,4'-bis((E)-2-nitroprop-1-enyl)biphenyl, a variety of weak intermolecular interactions coexist and dictate the crystal structure. researchgate.netresearchgate.net These include:

C-H···O and C-H···π hydrogen bonds: These are common interactions where a hydrogen atom acts as a bridge between a carbon atom and an oxygen or a π-system. researchgate.netresearchgate.net

π-π stacking interactions: These occur between aromatic rings, contributing to the stability of the crystal lattice. researchgate.netresearchgate.net

NO₂–π interactions: The nitro group can interact with the π-electron cloud of an aromatic ring. researchgate.netresearchgate.net

NO₂···NO₂ interactions: These lone pair-π-hole interactions are a significant feature where the positive electrostatic potential on the nitrogen atom of one nitro group interacts with the negative potential of the oxygen atoms of another. researchgate.netresearchgate.net

Tetrel bonds (CH₃···O and CH₃···π): These involve the carbon atom of the methyl group acting as a tetrel bond donor. researchgate.netresearchgate.net

In 1,4-bis((E)-2-nitroprop-1-enyl)benzene, slipped π-π stacking of the benzene (B151609) rings is complemented by lone pair-π-hole NO₂···NO₂ interactions, forming infinite stacks. researchgate.net The crystal packing of these extended polyaromatic molecules is significantly influenced by these directional interactions. researchgate.net The interplay between these various forces, including dispersion, is crucial. researchgate.netresearchgate.net For instance, in a biphenyl (B1667301) derivative, a decrease in the importance of lone pair-π-hole interactions is met with an increase in the contribution from dispersion forces, which encourages closer molecular alignment and the formation of multiple C–H⋯π bonds. researchgate.net

Computational methods using models like CE B3LYP/6-31G(d,p) allow for the calculation of intermolecular interaction energies, providing quantitative insight into the strength of these bonds. researchgate.netresearchgate.net

Table 2: Types of Intermolecular Interactions in this compound Derivatives

Interaction TypeDescriptionObserved InReference
C-H···OWeak hydrogen bond between a C-H group and an oxygen atom.1,4-bis((E)-2-nitroprop-1-enyl)benzene, 4,4'-bis((E)-2-nitroprop-1-enyl)biphenyl researchgate.netresearchgate.netresearchgate.net
C-H···πWeak hydrogen bond between a C-H group and a π-system.1,4-bis((E)-2-nitroprop-1-enyl)benzene, 4,4'-bis((E)-2-nitroprop-1-enyl)biphenyl researchgate.netresearchgate.net
π-π stackingAttractive, noncovalent interactions between aromatic rings.1,4-bis((E)-2-nitroprop-1-enyl)benzene researchgate.netresearchgate.net
NO₂–πInteraction between a nitro group and a π-system.1,4-bis((E)-2-nitroprop-1-enyl)benzene, 4,4'-bis((E)-2-nitroprop-1-enyl)biphenyl researchgate.netresearchgate.net
NO₂···NO₂Lone pair-π-hole interaction between two nitro groups.1,4-bis((E)-2-nitroprop-1-enyl)benzene, 4,4'-bis((E)-2-nitroprop-1-enyl)biphenyl researchgate.netresearchgate.netresearchgate.net
Tetrel BondsCH₃···O and CH₃···π interactions.1,4-bis((E)-2-nitroprop-1-enyl)benzene, 4,4'-bis((E)-2-nitroprop-1-enyl)biphenyl researchgate.netresearchgate.net

Applications of 2 Nitropropene in Organic Synthesis and Advanced Materials

General Synthetic Utility as a Versatile Building Block

2-Nitropropene is a valuable and versatile building block in organic chemistry, prized for its reactivity that allows for the construction of complex molecular frameworks. webadorsite.comthuum.org Its utility stems from the presence of both a nitro group and a carbon-carbon double bond, which activates the molecule for various transformations. bloomtechz.comontosight.ai

Formation of Complex Molecular Structures

The unique chemical structure of this compound, featuring a nitro group attached to a propene moiety, makes it a valuable precursor in the synthesis of diverse and intricate organic compounds. webadorsite.comthuum.org Chemists leverage its reactivity to introduce functional groups and build complex molecular architectures. thuum.org This capability is crucial in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. webadorsite.combloomtechz.com The reactivity of this compound and its derivatives allows for their use in creating novel compounds with a wide range of potential applications. fcterc.gov.ng For instance, it has been used in the synthesis of bis-1,1'-(2-nitropropenes) extended with aromatic spacers, which are of interest for their crystal packing properties. researchgate.net

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The electron-withdrawing nature of the nitro group in this compound activates the double bond for nucleophilic addition reactions, making it highly susceptible to reactions with various nucleophiles. bloomtechz.com This reactivity is fundamental to its role in forming new carbon-carbon and carbon-heteroatom bonds.

A prominent reaction is the Michael addition, where nucleophiles like enolates, thiols, or amines add to the β-carbon of the nitroalkene. bloomtechz.combloomtechz.com This reaction is a valuable tool in organic synthesis for creating these crucial bonds. bloomtechz.combloomtechz.com Organometallic reagents, such as Grignard reagents and organolithium compounds, also readily participate in addition reactions with this compound, targeting the electrophilic carbon of the double bond to form new carbon-carbon bonds. bloomtechz.com Furthermore, the nitro-Mannich reaction, involving the addition of a nitroalkane to an imine, is a key method for forming β-nitroamines, which are precursors to valuable 1,2-diamines and β-aminocarbonyl compounds. wikipedia.org

Role in Friedel-Crafts Type Alkylation Reactions

This compound serves as an alkylating agent in Friedel-Crafts type reactions, a fundamental process for attaching alkyl groups to aromatic rings. erowid.orgscribd.com In these reactions, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically employed. mdma.ch For example, this compound can be used to alkylate benzene (B151609) to synthesize phenyl-2-propanone (P2P). erowid.orgscribd.com The reaction can also be applied to other aromatic compounds, such as 1,2-methylenedioxybenzene. scribd.com Research has shown that a solution of anhydrous aluminum chloride and this compound can be added to benzene to form a clear red solution, indicating a reaction is taking place. mdma.ch This method has been explored for the synthesis of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP2P) from 1,3-benzodioxole (B145889) using titanium tetrachloride (TiCl₄) as a catalyst. scribd.com

Precursors for Specialized Organic Compounds

Beyond its general utility, this compound is a key starting material for the synthesis of more specialized classes of organic molecules.

Synthesis of Nitrocyclopropane-Type Precursors

This compound is a reactant in the synthesis of nitrocyclopropane (B1651597) derivatives. bibliotekanauki.plsci-rad.com These strained cyclic compounds are valuable in various applications due to their high reactivity. One method involves the domino reactions of diazoalkanes with 2-nitroprop-1-ene, which has been highlighted as a green synthesis approach. bibliotekanauki.plsci-rad.com The synthesis of nitrocyclopropanes can also be achieved through the cyclopropanation of alkenes with nitrodiazomethanes.

Intermediate for Substituted Nitroalkenes

This compound can serve as an intermediate for the preparation of other substituted nitroalkenes. The reactivity of the nitroalkene structure allows for further functionalization. For instance, α-substituted nitro compounds can be reduced with tri-n-butyltin hydride to replace the α-substituent with hydrogen, effectively converting a more complex nitroalkene back to a simpler one or a different substituted variant. rsc.org For example, 2-bromo-2-nitrohex-5-ene and 1-bromo-1-nitropent-4-ene can be reduced to their corresponding nitroalkenes. rsc.org

Research Findings on this compound Reactions

Reaction TypeReactantsCatalyst/ReagentProductReference
Friedel-Crafts AlkylationThis compound, BenzeneAlCl₃Phenyl-2-propanone (P2P) erowid.orgscribd.com
Friedel-Crafts AlkylationThis compound, 1,3-BenzodioxoleTiCl₄1-(3,4-methylenedioxyphenyl)-2-propanone (MDP2P) scribd.com
Knoevenagel CondensationNitroethane, Formaldehyde (B43269)Calcium hydroxide (B78521)2-Nitro-1-propanol (B1209518) erowid.org
Dehydration2-Nitro-1-propanolPhthalic anhydride (B1165640)This compound scribd.com
Esterification & Elimination2-Nitropropyl acetate (B1210297)Sodium carbonateThis compound erowid.org
Reduction1-Phenyl-2-nitropropene (B101151)Iron, Hydrochloric acidPhenylacetone (P2P) wikipedia.orggoogle.com
Domino Reaction2-Nitroprop-1-ene, Diazoalkanes-Nitrocyclopropane derivatives bibliotekanauki.plsci-rad.com

Formation of Aryl Ketones and Oximes from Nitroalkenes

The reduction of aryl-substituted nitroalkenes, such as the this compound derivative 1-phenyl-2-nitropropene, serves as a significant pathway for the synthesis of aryl ketones and their corresponding oximes. Research has demonstrated that these transformations can be effectively achieved using iron as the reducing agent in an aqueous medium. The selectivity of the reaction towards either the aryl ketone (arylalkanone) or the arylalkanone oxime is highly dependent on the concentration of acid present during the reduction. google.com

In conditions with low to no acid, the primary product is the oxime. Conversely, in the presence of higher acid concentrations, the reaction favors the formation of the ketone. google.com For instance, the use of approximately two mols of hydrochloric acid for each mol of the nitro-olefin starting material results in the formation of almost exclusively the ketone, with only trace amounts of the oxime being produced. google.com This controlled reduction provides a versatile method for synthesizing these valuable chemical intermediates. The general transformation involves the reduction of the nitro group and the carbon-carbon double bond. The process is applicable to arylnitroalkenes where the aryl group is attached to the first carbon and an alkyl group is on the second carbon of the propene chain. google.com

Table 1: Influence of Acid Concentration on the Reduction of 1-Phenyl-2-nitropropene

Reactant Reducing Agent Acid Condition Primary Product
1-Phenyl-2-nitropropene Iron (Fe) Low acid (≤ 0.06 equivalent) Phenylpropanone Oxime
1-Phenyl-2-nitropropene Iron (Fe) High acid (e.g., ~2 mols HCl) Phenylpropanone (Aryl Ketone)

Contributions to Polymer Science and Material Development

The unique chemical structure of this compound makes it a valuable monomer in polymer science, leading to the development of novel polymers and functional materials.

This compound can undergo polymerization to form unique polymeric structures. Unlike other nitroolefins such as nitroethylene (B32686), which can lead to highly cross-linked polymers, this compound's structure, with the nitro group attached to a tertiary carbon atom, facilitates a more controlled vinyl polymerization. acs.org This process yields a polymer where the nitro group is attached to a tertiary carbon in the polymer backbone. acs.org

The resulting this compound polymer is described as a white, amorphous powder. acs.org Its solubility characteristics are distinct; it is soluble in solvents like acetone (B3395972), dioxane, and acetic anhydride but insoluble in ether, alcohol, and various hydrocarbons. acs.org While the polymer tends to darken and decompose at temperatures above 175°C, it is stable for handling under ordinary conditions. acs.org The polymerization of this compound represents a key step toward synthesizing derived polymers, such as polymeric vinylamines, through subsequent reduction of the nitro groups. acs.orgacs.org

Table 2: Properties of this compound Polymer

Property Description Reference
Appearance White, amorphous powder acs.org
Thermal Stability Darkens and decomposes above 175°C acs.org
Solubility Soluble in acetone, dioxane, acetic anhydride acs.org
Insolubility Insoluble in ether, alcohol, hydrocarbons acs.org

The reactivity of this compound and its derivatives, like 1-phenyl-2-nitropropene (P2NP), makes them valuable components in the design and synthesis of functional materials. uvci.edu.ciwebadorsite.com These compounds serve as building blocks for creating materials with tailored properties for specific applications, including specialized polymers and catalysts. uvci.edu.ci The ability of the nitroalkene structure to participate in a variety of chemical reactions allows for its incorporation into larger molecular frameworks, thereby imparting specific functionalities. uvci.edu.ciontosight.ai The development of polymers from this compound is a prime example, where the resulting polymer can be further modified, such as by reducing the nitro groups to primary amino groups, to create a polymeric amine. acs.org These derived vinylamine (B613835) polymers are functional materials with potential applications stemming from the reactive amino groups along the carbon chain. acs.org

Polymerization of this compound to Novel Polymeric Structures

Agricultural Chemical Precursors

Derivatives of this compound are significant intermediates in the synthesis of various agricultural chemicals.

The nitroalkene functional group present in derivatives of this compound is a key feature that contributes to the biological activity of certain agricultural chemicals. bloomtechz.com Specifically, 1-phenyl-2-nitropropene has been identified as a precursor in the formulation of some herbicides and insecticides. bloomtechz.comontosight.ai Its structure is utilized to enhance the efficacy of the final agrochemical product. bloomtechz.com Furthermore, related compounds like 2-nitropropane (B154153) are used as intermediates in the synthesis of chloronitroalkane insecticides. patsnap.com The synthetic utility of these nitro compounds is also demonstrated in processes where, for example, a salt of 2-nitropropane is reacted with an aromatic compound as a step in a larger synthesis of stable nitrile oxides, which have applications in polymer and materials science. googleapis.com

Future Perspectives and Unaddressed Research Challenges

Development of Novel and Highly Selective Catalytic Systems for 2-Nitropropene Transformations

The transformation of this compound into valuable chemical entities heavily relies on the efficiency and selectivity of catalytic systems. While various catalysts have been employed, the quest for novel systems that offer superior performance remains a significant research frontier. kyoto-u.ac.jp

Future efforts will likely concentrate on the design and synthesis of catalysts that can control the regioselectivity and stereoselectivity of reactions involving this compound. This includes the development of heterogeneous catalysts, which offer advantages in terms of separation and reusability, contributing to more sustainable chemical processes. For instance, supported gold nanoparticles have emerged as promising catalysts for refining synthesis processes with enhanced reactivity and minimal environmental impact. surveyking.com

Furthermore, the development of catalysts for entirely new transformations of this compound is a promising avenue. This could unlock novel synthetic pathways and provide access to a wider range of molecular architectures. Research into selective catalytic reduction (SCR) technologies, for example, could inspire new approaches to the selective transformation of the nitro group in this compound. mdpi.commdpi.com

Exploration of Asymmetric Synthesis Routes Utilizing this compound

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern pharmaceutical and materials science. wikipedia.orgnumberanalytics.com this compound, as a prochiral substrate, presents a valuable opportunity for the development of asymmetric synthetic methodologies. bloomtechz.com The focus of future research will be on the design and application of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions involving this compound. bloomtechz.comyork.ac.uk

The use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemistry of a reaction, has been a successful strategy. wikipedia.orgnumberanalytics.comyork.ac.ukresearchgate.net For instance, the trans-6-tert-butyltetrahydropyranyl (tBu-THP) auxiliary has shown very good diastereoselection in radical additions to this compound. nih.gov Similarly, chiral azacrown ethers have demonstrated significant asymmetric induction as phase-transfer catalysts in the Michael addition of 2-nitropropane (B154153) to chalcones, a reaction type relevant to this compound chemistry. researchgate.netresearchgate.net

The development of catalytic enantioselective reactions is another major goal. This involves the use of small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. york.ac.uk Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, have shown promise in promoting enantioselective Michael reactions of nitroalkanes. doi.org Future work will likely involve the design of more efficient and selective chiral catalysts, including organocatalysts and metal complexes, for a broader range of transformations involving this compound. researchgate.netresearchgate.net

Table 1: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Reactions Relevant to this compound Chemistry

Catalyst/Auxiliary TypeSpecific ExampleReaction TypeAchieved Selectivity (ee/ds)
Chiral Auxiliarytrans-6-tert-butyltetrahydropyranyl (tBu-THP)Radical Addition35/1 ds at -78 °C
Chiral Auxiliarytri-O-benzyl-6,6-dimethyl-2-α-D-deoxyglucopyranosyl (diMe-GLU)Radical Addition10/1 ds at 0 °C
Chiral Phase-Transfer CatalystChiral monoaza-15-crown-5 lariat (B8276320) ethersMichael Additionup to 78% ee
Chiral Phase-Transfer CatalystCinchona alkaloid-derived quaternary ammonium (B1175870) saltsMichael Addition61-94% yield, 31-71% ee

ee = enantiomeric excess, ds = diastereomeric ratio. Data sourced from nih.govresearchgate.netdoi.org.

Expansion of Green Chemistry Methodologies for this compound Production and Reactions

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of chemical processes. jocpr.comimist.ma Future research on this compound will undoubtedly focus on developing more environmentally benign methods for its synthesis and subsequent reactions.

One area of focus is the use of greener solvents and reaction conditions. Traditional methods for the synthesis of nitroalkenes often involve organic solvents. erowid.orgmdma.ch Research into solvent-free reaction conditions or the use of more environmentally friendly solvents like water or bio-based solvents is a key objective. jocpr.comtandfonline.com For example, a protocol for the Henry reaction, a key step in the synthesis of related nitro compounds, has been developed under solvent-free conditions using a polymer-supported catalyst. tandfonline.com

Another important aspect is the development of catalytic methods that improve atom economy and reduce waste. imist.ma This includes the use of highly efficient and recyclable catalysts. surveyking.com Microwave-assisted synthesis and flow chemistry are also promising technologies that can lead to more efficient and sustainable processes for reactions involving this compound by offering faster reaction times and better control over reaction parameters. surveyking.com The development of a green and efficient one-pot method for the synthesis of low-carbon chain nitroalkanes via a novel TS-1 catalyzed tandem oxidation of ketones with H2O2 and NH3 highlights the potential for innovative and sustainable production routes. researchgate.net

Advanced Computational Design and Predictive Modeling for Novel Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the design of new experiments. tuwien.ac.at For this compound, advanced computational methods, such as Density Functional Theory (DFT), can be employed to predict its reactivity and to design novel transformations. researchgate.netresearchgate.net

DFT calculations can be used to explore the potential energy surfaces of reactions involving this compound, helping to elucidate reaction mechanisms and predict the regioselectivity and stereoselectivity of different pathways. bibliotekanauki.plresearchgate.netnih.gov For example, computational studies have been used to investigate the mechanism of [3+2] cycloaddition reactions between nitroalkenes and nitrones. researchgate.net This understanding can guide the choice of catalysts and reaction conditions to favor the desired product.

Furthermore, computational modeling can be used to design new catalysts with enhanced activity and selectivity for specific transformations of this compound. By modeling the interactions between the substrate, catalyst, and solvent, researchers can identify key structural features that lead to improved performance. dergipark.org.tr Predictive modeling can also be used to explore the potential reactivity of this compound with a wide range of reaction partners, potentially uncovering novel and unexpected chemical transformations. researchgate.net The use of Molecular Electron Density Theory (MEDT) is another computational approach that can provide insights into the electronic aspects of reaction mechanisms. mdpi.com

Q & A

Q. How can researchers ethically address incomplete or contradictory datasets in publications on this compound?

  • Methodological Answer : Clearly state limitations in the discussion section. Use supplemental materials to archive conflicting data and propose follow-up studies. Adhere to COPE (Committee on Publication Ethics) guidelines for transparency and avoid selective reporting .

Q. What metadata is essential for sharing synthetic procedures of this compound in open-access repositories?

  • Methodological Answer : Include reaction scales, catalyst batches, solvent purity, and instrument calibration logs. Use standardized formats (e.g., XML, JSON) for machine readability. Reference FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.